Ethyl (3-chlorobenzoyl)acetate CAS number 33167-21-4
Ethyl (3-chlorobenzoyl)acetate CAS number 33167-21-4
CAS Number: 33167-21-4 IUPAC Name: Ethyl 3-(3-chlorophenyl)-3-oxopropanoate Molecular Formula: C₁₁H₁₁ClO₃[1]
Executive Summary: The "Privileged" Scaffold
Ethyl (3-chlorobenzoyl)acetate is a versatile
-
1,4-Dihydropyridines (1,4-DHPs): Calcium channel blocker analogs via the Hantzsch synthesis.[1]
-
Heterocyclic Libraries: Rapid access to pyrazoles, isoxazoles, and pyrimidines.[1]
-
Chiral Intermediates: Substrate for asymmetric hydrogenation to generate
-hydroxy esters.[1]
This guide details the optimal synthesis via the Meldrum’s acid route, downstream applications in drug discovery, and rigorous characterization protocols.
Physicochemical Profile
The meta-chloro substitution on the phenyl ring enhances lipophilicity and metabolic stability compared to the unsubstituted analog, a desirable trait in drug design.
| Property | Value | Context |
| Molecular Weight | 226.66 g/mol | Fragment-based drug discovery compliant |
| Boiling Point | 257–258 °C | High thermal stability; suitable for reflux protocols |
| Density | 1.213 g/mL | Denser than water; facilitates phase separation |
| pKa (Active Methylene) | ~11.0 | Deprotonation feasible with mild bases (e.g., K₂CO₃, Et₃N) |
| LogP | ~2.8 | Good membrane permeability prediction |
| Appearance | Clear to pale yellow liquid | Coloration often indicates enol content or oxidation |
Upstream Synthesis: The Meldrum's Acid Route
While traditional Claisen condensation (3-chloroacetophenone + diethyl carbonate) is possible, it often suffers from self-condensation side products.[1] The Meldrum’s Acid activation method is the superior, high-fidelity route for research applications, offering higher yields and cleaner profiles.
Mechanism & Workflow
-
Acylation: 3-Chlorobenzoyl chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a base (Pyridine) to form the acylated intermediate.[1]
-
Alcoholysis: Thermal decomposition of the intermediate in ethanol drives decarboxylation and transesterification to yield the target
-keto ester.[1]
Figure 1: High-fidelity synthesis via Meldrum's Acid activation, avoiding self-condensation byproducts.[1]
Detailed Protocol (Meldrum's Acid Route)
Objective: Synthesis of 50g of Ethyl (3-chlorobenzoyl)acetate.
Reagents:
-
Meldrum's acid (1.05 eq)
-
3-Chlorobenzoyl chloride (1.0 eq)[1]
-
Pyridine (2.5 eq)
-
Dichloromethane (DCM, anhydrous)[2]
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 1L round-bottom flask, dissolve Meldrum's acid (33.5 g) in anhydrous DCM (300 mL). Cool to 0°C under nitrogen.
-
Base Addition: Add Pyridine (45 mL) dropwise over 20 minutes. The solution may turn slightly yellow.[1]
-
Acylation: Add 3-Chlorobenzoyl chloride (40.0 g) dissolved in DCM (50 mL) dropwise over 1 hour. Maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup 1: Wash the organic layer with 2N HCl (2 x 100 mL) to remove pyridine, followed by brine. Dry over MgSO₄ and concentrate in vacuo to obtain the solid acyl-Meldrum intermediate.
-
Alcoholysis: Dissolve the crude intermediate in absolute Ethanol (250 mL).
-
Reflux: Heat to reflux (80°C) for 4 hours. Monitor CO₂ evolution (bubbler).
-
Final Purification: Concentrate the ethanol. Purify the residue via vacuum distillation (bp ~140-145°C at 0.5 mmHg) or flash chromatography (Hexane/EtOAc 9:1) to yield the pure ester.[1]
Downstream Reactivity & Applications
The molecule acts as a "linchpin" in heterocyclic chemistry.[1]
The Hantzsch Dihydropyridine Synthesis
This is the most critical pharmaceutical application.[1] Reacting CAS 33167-21-4 with an aldehyde and ammonia yields 1,4-dihydropyridines (1,4-DHPs), the scaffold for calcium channel blockers (e.g., Felodipine analogs).
Divergent Heterocycle Synthesis
-
Pyrazoles: Reaction with Hydrazine (
).[1] -
Isoxazoles: Reaction with Hydroxylamine (
).[1] -
Pyrimidines: Reaction with Urea/Thiourea.[1]
Figure 2: Divergent synthesis map demonstrating the versatility of the active methylene core.[1]
Critical Protocol: Hantzsch Dihydropyridine Synthesis
Context: Synthesis of a 1,4-DHP library member for calcium channel screening.
Reagents:
-
Ethyl (3-chlorobenzoyl)acetate (1.0 eq)[1]
-
Benzaldehyde (or substituted analog) (1.0 eq)[1]
-
Ethyl acetoacetate (1.0 eq) - For asymmetric Hantzsch[1]
-
Ammonium Acetate (
) (1.5 eq)[1] -
Solvent: Ethanol[1]
Procedure:
-
Charge: Combine the
-keto ester (5 mmol), aldehyde (5 mmol), and ethyl acetoacetate (5 mmol) in Ethanol (20 mL). -
Ammonia Source: Add Ammonium Acetate (7.5 mmol).
-
Reflux: Heat the mixture to reflux for 6–8 hours. The reaction color typically deepens to yellow/orange.[1]
-
TLC Monitoring: Monitor consumption of the aldehyde.
-
Crystallization: Cool the mixture to room temperature and then to 4°C. The 1,4-DHP product often precipitates as a yellow solid.[1]
-
Filtration: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/Water.
Analytical Characterization (Quality Control)
To ensure data integrity, the following markers must be verified.
1H-NMR (CDCl₃, 400 MHz)
The spectrum is complicated by Keto-Enol Tautomerism .[1] You will observe two sets of signals.
-
Keto Form (Major):
-
1.25 (t, 3H, ester
) -
3.98 (s, 2H,
) — Diagnostic Peak -
4.20 (q, 2H, ester
) - 7.4–7.9 (m, 4H, Aromatic)
-
1.25 (t, 3H, ester
-
Enol Form (Minor, ~5-15%):
-
5.65 (s, 1H, Vinyl
) -
12.5 (s, 1H, Enol
, exchangeable)
-
5.65 (s, 1H, Vinyl
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (Aromatic absorption).[1]
Safety & Handling (HSE)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]
-
Lachrymator Potential: Halogenated ketones can be mild lachrymators.[1] Handle in a fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The methylene group is prone to oxidation over long periods.[1]
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4] 2. A general and versatile synthesis of
-keto esters.[1] Journal of Organic Chemistry, 43(10), 2087–2088. Link -
PubChem. (n.d.).[1] Ethyl 3-chlorobenzoate (Related Structure/Data Source). National Library of Medicine.[1] Link
-
Hantzsch, A. (1882).[1] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak.[1] Justus Liebigs Annalen der Chemie, 215(1), 1–82.[1] (Foundational Chemistry).[1]
-
Sigma-Aldrich. (2024).[1][5] Ethyl (3-chlorobenzoyl)acetate Product Sheet. Link
Sources
- 1. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes [organic-chemistry.org]
- 5. (3-氯苯甲酰)乙酸乙酯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
